molecular formula C23H24N4O5 B10998158 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10998158
M. Wt: 436.5 g/mol
InChI Key: LYGMSFAJAUUQTJ-UHFFFAOYSA-N
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Description

N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, an indole moiety, and an acetamide linkage, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, methoxyethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides and indole N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline and indole moieties to their respective reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and methoxyethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

N-[2-(3-HYDROXY-2-OXO-12-DIHYDROQUINOXALIN-1-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C23H24N4O5/c1-31-14-13-26-11-9-16-18(26)7-4-8-20(16)32-15-21(28)24-10-12-27-19-6-3-2-5-17(19)25-22(29)23(27)30/h2-9,11H,10,12-15H2,1H3,(H,24,28)(H,25,29)

InChI Key

LYGMSFAJAUUQTJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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